2-Hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one 2-Hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 6962-53-4
VCID: VC16060965
InChI: InChI=1S/C10H14O3/c11-8-3-1-2-6(8)7-4-5-9(12)10(7)13/h6,8,11,13H,1-5H2
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

2-Hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one

CAS No.: 6962-53-4

Cat. No.: VC16060965

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one - 6962-53-4

Specification

CAS No. 6962-53-4
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 2-hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one
Standard InChI InChI=1S/C10H14O3/c11-8-3-1-2-6(8)7-4-5-9(12)10(7)13/h6,8,11,13H,1-5H2
Standard InChI Key HLUJBRLSHLCCLR-UHFFFAOYSA-N
Canonical SMILES C1CC(C(C1)O)C2=C(C(=O)CC2)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of two cyclopentane rings fused via a shared carbon-carbon bond. Key features include:

  • A cyclopent-2-en-1-one moiety with a ketone group at position 1 and a hydroxyl group at position 2.

  • A 2-hydroxycyclopentyl substituent at position 3 of the enone ring, introducing a secondary hydroxyl group.

The three-dimensional conformation, as computed by PubChem, reveals a non-planar structure with intramolecular hydrogen bonding between the hydroxyl groups and the ketone oxygen . XLogP3-AA, a measure of lipophilicity, is calculated as 0.2, indicating moderate solubility in polar solvents .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC10H14O3\text{C}_{10}\text{H}_{14}\text{O}_{3}
Molecular Weight182.22 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area57.5 Ų

Synthesis and Stability

Tautomerism and Stability

Quantum mechanical calculations suggest that the enol tautomer is energetically favored over diketo forms, similar to related cyclopentenones . The compound’s stability is enhanced by resonance within the enone system and intramolecular hydrogen bonding, as evidenced by its solid-state persistence at room temperature .

Physicochemical Properties

Solubility and Reactivity

The compound’s Topological Polar Surface Area (TPSA) of 57.5 Ų classifies it as moderately polar, with predicted solubility in water (≈15 mg/L) and higher solubility in ethanol or acetone . Reactivity is dominated by:

  • Ketone participation in nucleophilic additions.

  • Hydroxyl groups enabling esterification or glycosylation.

  • Conjugated enone system susceptible to Diels-Alder reactions.

Table 2: Computed Physicochemical Data

PropertyValueSource
XLogP3-AA0.2
Rotatable Bond Count1
Exact Mass182.094294 Da
Complexity Index267
Hazard ClassPrecautionary MeasuresSource
Skin SensitizationAvoid direct contact; use PPE
P261: Avoid breathing dust
P302+P352: IF ON SKIN: Wash with soap

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